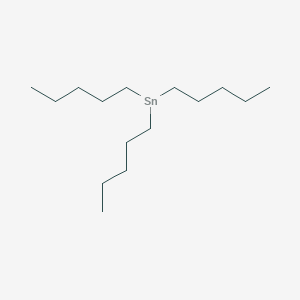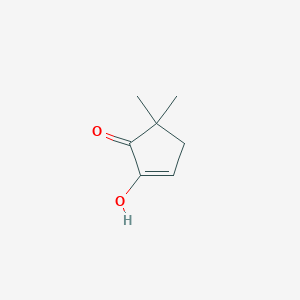
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 1261531 It is a cyclopentenone derivative, characterized by a hydroxyl group and two methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nucleophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by cyclization under controlled conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5-dimethylcyclopent-2-en-1,2-dione.
Reduction: The compound can be reduced to form 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 5,5-dimethylcyclopent-2-en-1,2-dione
Reduction: 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one: This compound has a similar structure but differs in the position of the methyl groups.
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Another similar compound with different methyl group positions.
5,5-Dimethylcyclopent-2-en-1-one: Lacks the hydroxyl group, resulting in different chemical properties.
Properties
CAS No. |
53263-55-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3,8H,4H2,1-2H3 |
InChI Key |
MEWUNWOAHHUXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


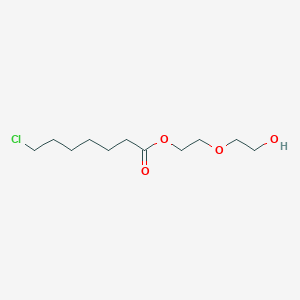
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
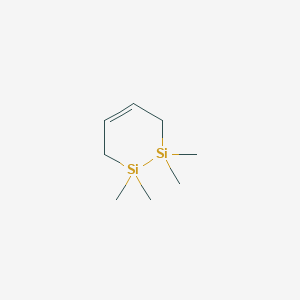
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
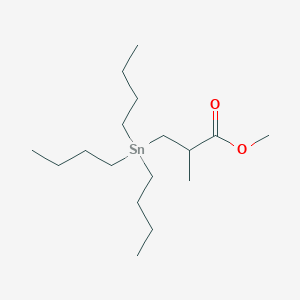
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
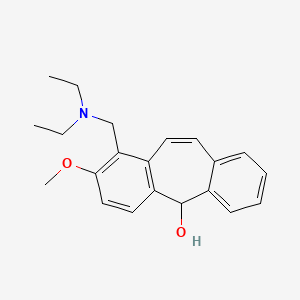
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
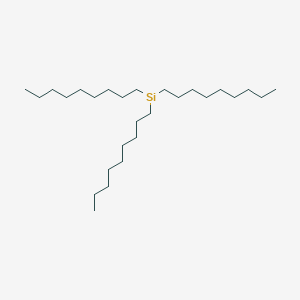

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
